REACTION_CXSMILES
|
C(NC(C)C)(C)C.O1CCCC1.C([Li])CCC.[Br:18][C:19]1[S:20][CH:21]=[C:22]([Br:24])[N:23]=1.Cl[C:26]([O:28][CH2:29][CH3:30])=[O:27]>>[Br:18][C:19]1[S:20][C:21]([C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:22]([Br:24])[N:23]=1
|
Name
|
|
Quantity
|
0.04374 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.1647 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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BrC=1SC=C(N1)Br
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.07872 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
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Details
|
the resulting solution was stirred for 30 minutes at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
this solution was stirred for 30 min −78° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (20 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel column chromatography (12 g Analogix column, gradient elution 5% to 10% EtOAc in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(N1)Br)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |